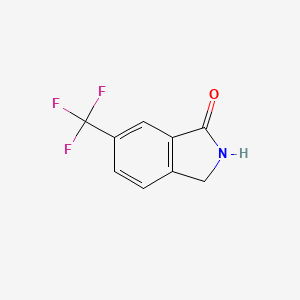
6-(Trifluoromethyl)isoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)isoindolin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(Trifluoromethyl)isoindolin-1-one is a notable derivative of isoindolin-1-one, characterized by the presence of a trifluoromethyl group at the sixth position. This compound has gained attention in medicinal chemistry due to its unique structural properties, which enhance its biological activity and chemical reactivity. The molecular formula of this compound is C9H6F3NO, and it has been investigated for various therapeutic potentials, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).
The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design. The enhanced lipophilicity allows for better membrane permeability, which is crucial for the biological activity of many pharmaceutical agents.
Biological Activity
Research has shown that this compound exhibits promising biological activity, particularly in cancer therapy. Its primary mechanism involves the inhibition of PI3Kγ, an enzyme that plays a critical role in cell growth and proliferation pathways. Inhibition of this enzyme can lead to reduced cell survival and proliferation, making it a candidate for cancer treatment.
Inhibition of PI3Kγ
Molecular docking studies have demonstrated strong binding affinities between this compound and PI3Kγ. These studies suggest that the compound effectively interacts with the active site of the enzyme, potentially altering cellular signaling pathways associated with growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group at position 6 enhances its interaction with biological targets compared to other isoindolin derivatives. A comparative analysis with structurally similar compounds highlights these differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)isoindolin-1-one | Trifluoromethyl group at position 4 | Different position of trifluoromethyl |
| Isoindolin-1-one | Base structure without trifluoromethyl | Lacks enhanced lipophilicity |
| 3-Hydroxy-2-(trifluoromethylphenyl)-isoindolin-1-one | Hydroxy group addition | Potentially different biological activity |
| 2-(Trifluoromethyl)quinazolin-4(3H)-one | Quinazoline core with trifluoromethyl group | Different core structure |
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cancer cell lines dependent on PI3K signaling pathways. The IC50 values indicated potent cytotoxic effects against various cancer types .
- Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to PI3Kγ, suggesting a mechanism through which it could exert its anti-cancer effects. The binding interactions were characterized by favorable energy profiles, indicating a strong affinity for the target .
属性
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISEIJOJZALPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













